molecular formula C16H17N B7843381 5-(3,4-dimethylphenyl)-2,3-dihydro-1H-indole

5-(3,4-dimethylphenyl)-2,3-dihydro-1H-indole

Cat. No.: B7843381
M. Wt: 223.31 g/mol
InChI Key: DQKQNNCCKIQJEQ-UHFFFAOYSA-N
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Description

5-(3,4-dimethylphenyl)-2,3-dihydro-1H-indole is a compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The compound this compound features a dihydroindole core substituted with a 3,4-dimethylphenyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole structure . For this specific compound, the reaction of 3,4-dimethylphenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dimethylphenyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the dihydroindole to a fully saturated indoline.

    Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Indoline derivatives.

    Substitution: N-alkyl or N-acyl indole derivatives.

Scientific Research Applications

5-(3,4-dimethylphenyl)-2,3-dihydro-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound with a simpler structure.

    2,3-dihydro-1H-indole: Lacks the 3,4-dimethylphenyl substitution.

    3,4-dimethylphenylindole: Similar substitution pattern but without the dihydroindole core.

Uniqueness

5-(3,4-dimethylphenyl)-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethylphenyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-(3,4-dimethylphenyl)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-11-3-4-13(9-12(11)2)14-5-6-16-15(10-14)7-8-17-16/h3-6,9-10,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKQNNCCKIQJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC3=C(C=C2)NCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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